(2S,3R)-1-(tert-butoxycarbonyl)-3-phenylpiperidine-2-carboxylic acid
Description
(2S,3R)-1-(tert-Butoxycarbonyl)-3-phenylpiperidine-2-carboxylic acid is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom, a phenyl substituent at the C3 position, and a carboxylic acid moiety at the C2 position. Its stereochemistry (2S,3R) is critical for interactions in asymmetric synthesis and pharmaceutical applications, particularly as an intermediate in peptide synthesis or modulators of biological targets like amyloid-β aggregation .
Properties
IUPAC Name |
(2S,3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpiperidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-11-7-10-13(14(18)15(19)20)12-8-5-4-6-9-12/h4-6,8-9,13-14H,7,10-11H2,1-3H3,(H,19,20)/t13-,14+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSXGIUXOYNBAE-KGLIPLIRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1C(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]([C@H]1C(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Pool Strategy
L-Phenylalanine serves as a cost-effective chiral starting material. The synthetic pathway involves:
-
Boc Protection : Amino group protection using Boc₂O in aqueous NaOH/THF.
-
Coupling : Formation of mixed anhydride with ethyl chloroformate, followed by Arndt-Eistert reaction to extend the carbon chain.
-
Cyclization : Intramolecular nucleophilic substitution to form the piperidine ring.
Key Reaction :
Asymmetric Hydrogenation
A metal-catalyzed approach achieves enantiomeric excess (ee >98%):
-
Substrate : 3-Phenylpyridine-2-carboxylic acid.
-
Result : (2S,3R)-3-phenylpiperidine-2-carboxylic acid with 96% ee, followed by Boc protection.
Ring-Closing Metathesis (RCM)
RCM constructs the piperidine ring from acyclic diene precursors:
-
Diene Synthesis : Allylation of Boc-protected β-amino esters.
-
Metathesis : Grubbs 2nd-generation catalyst (5 mol%) in DCM at 40°C.
-
Hydrogenation : Pd/C-mediated reduction to saturate the ring.
Example :
Resolution of Racemic Mixtures
When stereoselective synthesis fails, kinetic resolution or enzymatic methods are employed:
-
Enzyme : Candida antarctica lipase B (CAL-B) for ester hydrolysis.
-
Substrate : Racemic methyl ester of 3-phenylpiperidine-2-carboxylic acid.
Comparative Analysis of Methods
| Method | Starting Material | Key Steps | Yield (%) | ee (%) | Cost Efficiency |
|---|---|---|---|---|---|
| Chiral Pool (L-Phe) | L-Phenylalanine | Boc protection, cyclization | 68–74 | >99 | High |
| Asymmetric Hydrogenation | Pyridine derivative | Hydrogenation, Boc protection | 70–75 | 96–98 | Moderate |
| RCM | Acyclic diene | Metathesis, hydrogenation | 60–65 | 95 | Low |
| Enzymatic Resolution | Racemic ester | Hydrolysis, separation | 40–50 | 99 | High |
Challenges and Optimization
-
Racemization : Acidic conditions during Boc deprotection may epimerize the (2S,3R) center. Using TFA/DCM at 0°C minimizes this risk.
-
Purification : Silica gel chromatography remains standard, but crystallization (e.g., using hexane/EtOAc) improves scalability.
-
Catalyst Cost : Rhodium complexes in asymmetric hydrogenation are expensive, favoring chiral pool strategies for industrial use.
Industrial Applications
The compound’s role in synthesizing opioid antagonists (e.g., JDTic derivatives) necessitates gram-scale production. Patent CN103204801A highlights a benzylation-hydrogenation sequence yielding 500 g batches with 89% purity.
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the piperidine ring or the phenyl group.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl group or the piperidine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Bases like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products:
Oxidation: Products may include ketones or aldehydes.
Reduction: Products may include alcohols or amines.
Substitution: Products depend on the substituent introduced, such as halides or alkyl groups.
Scientific Research Applications
Medicinal Chemistry Applications
This compound serves as a key intermediate in the synthesis of various pharmacologically active molecules. Its piperidine core is particularly relevant for designing drugs that target neurological disorders, pain management, and other therapeutic areas.
Opioid Receptor Modulation
Research indicates that derivatives of piperidine compounds can act as opioid receptor modulators. The introduction of functional groups at specific positions on the piperidine ring can enhance binding affinity and selectivity for opioid receptors, making them potential candidates for pain relief medications without the addictive properties associated with traditional opioids .
Antidepressant Activity
Compounds structurally related to (2S,3R)-1-(tert-butoxycarbonyl)-3-phenylpiperidine-2-carboxylic acid have been evaluated for antidepressant effects. Studies have shown that modifications to the piperidine structure can lead to increased serotonin receptor activity, which is crucial for developing new antidepressants .
Synthetic Methodologies
The compound is utilized in various synthetic pathways, particularly in the preparation of enantiopure compounds.
Synthesis of Enantiopure Amino Acids
The compound has been employed as a chiral building block for synthesizing enantiopure amino acids. The stereochemistry at the 2 and 3 positions allows for the creation of diverse amino acid derivatives that are essential in peptide synthesis and drug development .
Functionalization Reactions
Functionalization of the piperidine ring can be achieved through various reactions such as:
- Alkylation : Introducing alkyl groups to enhance lipophilicity.
- Amination : Modifying the nitrogen atom to alter pharmacokinetic properties.
These modifications can lead to compounds with improved efficacy and reduced side effects .
Case Study: Synthesis of Piperidine Derivatives
A study demonstrated the synthesis of novel piperidine derivatives using this compound as a precursor. The derivatives exhibited promising biological activities against various cancer cell lines, indicating potential applications in oncology .
Case Study: Development of Antidepressants
Another investigation focused on modifying the compound to enhance its antidepressant properties. The resulting analogs showed increased potency in preclinical models, suggesting that this compound could serve as a scaffold for developing new treatments for depression .
Mechanism of Action
The mechanism of action of (2S,3R)-1-(tert-butoxycarbonyl)-3-phenylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the tert-butoxycarbonyl and phenyl groups can influence its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Key Properties
The compound is compared with analogs differing in ring size (piperidine vs. pyrrolidine), substituent positions, stereochemistry, and functional groups. Key data are summarized below:
Table 1: Structural and Physicochemical Comparisons
Key Comparative Analysis
Ring Size and Conformational Effects
- Piperidine vs. Pyrrolidine : Piperidine (6-membered) offers greater conformational flexibility than pyrrolidine (5-membered), influencing binding to targets like enzymes or receptors. For example, β-hairpin mimics in utilize piperidine derivatives for optimal spatial arrangement .
Substituent Position and Stereochemistry
- Positional Isomerism : In piperidine derivatives, phenyl placement at C3 (target compound) vs. C4 () alters spatial projection, affecting interactions. For instance, C4-phenyl in ’s compound correlates with higher respiratory toxicity (H335) .
- Stereochemical Differences : The (2S,3R) configuration in the target compound vs. (2S,3S) in ’s pyrrolidine analog may lead to divergent binding affinities in chiral environments, such as enzyme active sites .
Functional Group Modifications
- Electron-Donating Groups : Methoxy in ’s compound raises polarity, as reflected in its higher predicted boiling point (362°C) and lower pKa (3.61), suggesting stronger hydrogen-bonding capacity .
Biological Activity
(2S,3R)-1-(tert-butoxycarbonyl)-3-phenylpiperidine-2-carboxylic acid (CAS: 123724-21-0) is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C16H21NO4
- Molecular Weight : 291.35 g/mol
- Purity : 97%
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly in relation to its potential as an inhibitor in signaling pathways associated with cancer and other diseases.
Research indicates that this compound may act as an inhibitor of specific enzymes involved in critical signaling pathways. For instance, it has shown promise in inhibiting Hedgehog signaling pathways, which are implicated in embryonic development and oncogenesis. The functional activity of Hedgehog proteins is contingent on the action of enzymes like Hedgehog acyltransferase (HHAT), where derivatives of piperidine have been synthesized to evaluate their inhibitory potency .
Inhibitory Potency Studies
A study focused on the synthesis and evaluation of various piperidine derivatives revealed that analogs of this compound exhibited significant inhibitory activity against HHAT. The following table summarizes the inhibitory concentration (IC50) values obtained for several compounds:
| Compound ID | IC50 (μM) | Description |
|---|---|---|
| Compound 1 | <20 | Strong HHAT inhibitor |
| Compound 2 | 25 | Moderate HHAT inhibitor |
| Compound 3 | >50 | Weak or inactive |
These findings suggest that modifications to the piperidine structure can enhance or diminish biological activity, highlighting the importance of structure-activity relationships (SAR) in drug design .
Cytotoxicity Assessments
Cytotoxicity assays conducted on HEK293a SHH cells demonstrated that while some derivatives maintained low cytotoxicity (<30% cell death at 12.5 μM), others induced significant cell death (>40%) at similar concentrations. This variability underscores the necessity for careful evaluation of both efficacy and toxicity when developing new therapeutic agents .
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step organic reactions that can include acylation and cyclization processes. Recent advancements have focused on optimizing these synthetic routes to improve yield and purity while exploring variations that may enhance biological activity.
Q & A
Q. Basic
- 1H/13C NMR : Diastereotopic protons and coupling constants (e.g., J values for piperidine/pyrrolidine rings) distinguish stereoisomers. For example, specific shifts for the Boc group (δ ~1.4 ppm for tert-butyl) and phenyl protons (δ ~7.3 ppm) validate substitution patterns .
- LC-MS : High-resolution mass spectrometry confirms molecular weight, while retention time differences in chiral columns assess enantiopurity .
- X-ray crystallography : Resolves absolute configuration, as demonstrated for related piperidine derivatives .
What methodological challenges arise in optimizing reaction yields for large-scale synthesis, and how can they be addressed?
Q. Advanced
- Racemization risk : Elevated temperatures during Boc protection or coupling may lead to epimerization. Mitigation includes using low-polarity solvents (e.g., tert-butyl alcohol) and shorter reaction times .
- Catalyst efficiency : Pd(OAc)₂/tert-butyl XPhos systems require strict anhydrous conditions. Catalyst loading optimization (e.g., 2–5 mol%) balances cost and yield .
- Purification : Chromatography on silica gel with gradients (e.g., hexane/acetone) isolates the product from diastereomeric byproducts. Recrystallization in ethyl acetate/hexane improves purity .
How should researchers address contradictory spectroscopic data when characterizing derivatives of this compound?
Q. Advanced
- Cross-validation : Combine NMR (1D/2D), IR, and LC-MS to resolve ambiguities. For example, NOESY correlations can confirm spatial proximity of phenyl and piperidine protons .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values for proposed structures .
- Control experiments : Synthesize and analyze minor byproducts (e.g., via preparative TLC) to identify impurities affecting spectral clarity .
What safety protocols are critical when handling this compound, given its hazard profile?
Q. Basic
- GHS hazards : Skin irritation (Category 2), eye damage (Category 2A), and respiratory tract irritation (Category 3) .
- Precautions : Use fume hoods, nitrile gloves, and safety goggles. Avoid contact with acids/bases to prevent decomposition .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
What advanced strategies enable the synthesis of enantiomerically pure analogs with modified substituents?
Q. Advanced
- Chiral auxiliaries : Use (S)- or (R)-Boc-protected amines to direct stereochemistry during piperidine ring formation .
- Asymmetric catalysis : Chiral Pd complexes or organocatalysts (e.g., L-proline derivatives) control stereoselectivity in key steps .
- Protecting group tuning : Replace Boc with Cbz or Fmoc groups to alter solubility and reactivity .
How can researchers validate the stability of this compound under varying storage conditions?
Q. Advanced
- Accelerated degradation studies : Expose the compound to heat (40°C), light, and humidity for 4–8 weeks. Monitor decomposition via HPLC and LC-MS to identify degradation products (e.g., tert-butyl alcohol from Boc cleavage) .
- Stabilizers : Add antioxidants (e.g., BHT) or store under argon at –20°C to prolong shelf life .
What analytical techniques are recommended for quantifying trace impurities in this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
